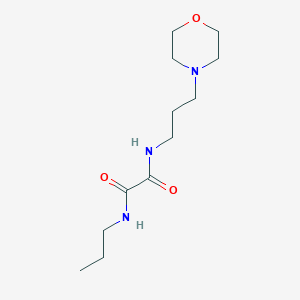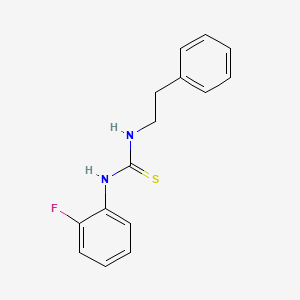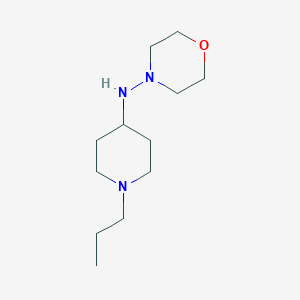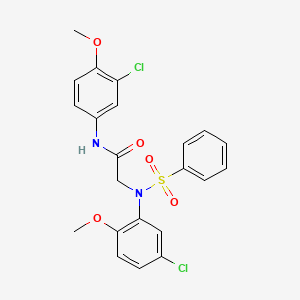
N'-(3-morpholin-4-ylpropyl)-N-propyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-morpholin-4-ylpropyl)-N-propyloxamide is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to an oxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-morpholin-4-ylpropyl)-N-propyloxamide typically involves the reaction of 3-morpholin-4-ylpropylamine with propyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of N’-(3-morpholin-4-ylpropyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N’-(3-morpholin-4-ylpropyl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The propyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Corresponding amines from the reduction of the oxamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N’-(3-morpholin-4-ylpropyl)-N-propyloxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(3-morpholin-4-ylpropyl)-N-propyloxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The oxamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
- N-(3-morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine
- N-(3-morpholin-4-ylpropyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
Uniqueness
N’-(3-morpholin-4-ylpropyl)-N-propyloxamide is unique due to its specific combination of a morpholine ring and an oxamide group. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
N'-(3-morpholin-4-ylpropyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-4-13-11(16)12(17)14-5-3-6-15-7-9-18-10-8-15/h2-10H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCWKWAXWKEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({(E)-3-(4-Bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-2-propenoyl}amino)propanoic acid](/img/structure/B4952643.png)
![2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4952652.png)

![propyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B4952659.png)
![4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4952674.png)
![2-[[4-[(2-Chlorobenzoyl)amino]benzoyl]amino]acetic acid](/img/structure/B4952688.png)

![(5E)-5-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4952703.png)
![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B4952721.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4952742.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-methylbenzamide](/img/structure/B4952746.png)
